molecular formula C6H10IN3O2S B2497825 3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide CAS No. 1946817-01-1

3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide

Cat. No.: B2497825
CAS No.: 1946817-01-1
M. Wt: 315.13
InChI Key: GPEXXYYXKLZMEJ-UHFFFAOYSA-N
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Description

3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an iodine atom, a propan-2-yl group, and a sulfonamide group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS).

    Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could lead to the formation of sulfonic acid derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity and protein interactions.

    Medicine: Its unique structure could make it a candidate for drug development, especially in the areas of anti-inflammatory and anticancer research.

    Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity by competing with the natural substrate for binding to the active site.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-methylpyrazole-4-sulfonamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    3-Bromo-1-propan-2-ylpyrazole-4-sulfonamide: Similar structure but with a bromine atom instead of an iodine atom.

    1-Propan-2-ylpyrazole-4-sulfonamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.

Uniqueness

3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens or substituents may not. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

3-iodo-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEXXYYXKLZMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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